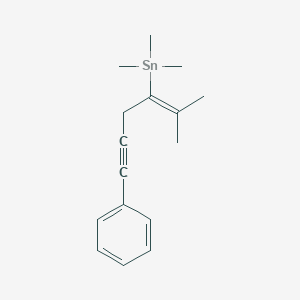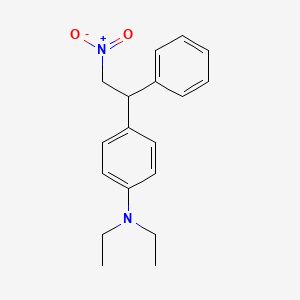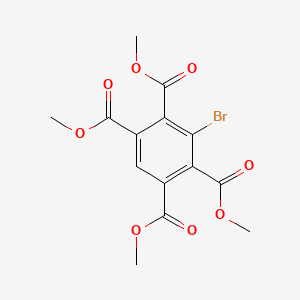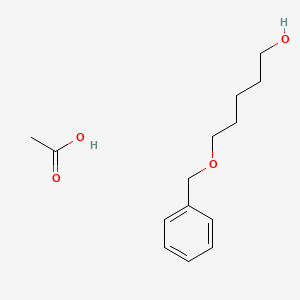
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane typically involves the reaction of an appropriate organotin reagent with a suitable organic substrate. One common method is the reaction of trimethyltin chloride with 2-methyl-6-phenylhex-2-en-5-yn-3-yl lithium or Grignard reagent under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mecanismo De Acción
The mechanism of action of Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyltin chloride
- Trimethyltin hydride
- Triphenyltin chloride
Uniqueness
Trimethyl(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane is unique due to its specific structure, which combines a trimethylstannyl group with a phenyl-substituted hexenynyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
820250-83-7 |
|---|---|
Fórmula molecular |
C16H22Sn |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-6-phenylhex-2-en-5-yn-3-yl)stannane |
InChI |
InChI=1S/C13H13.3CH3.Sn/c1-12(2)8-6-7-11-13-9-4-3-5-10-13;;;;/h3-5,9-10H,6H2,1-2H3;3*1H3; |
Clave InChI |
QAPMTCLXZGZCGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)

![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
